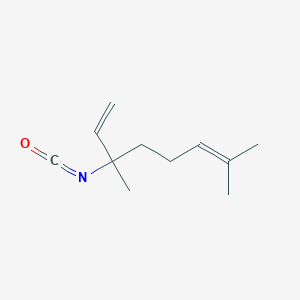

3-Isocyanato-3,7-dimethylocta-1,6-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67761-65-3 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-isocyanato-3,7-dimethylocta-1,6-diene |

InChI |

InChI=1S/C11H17NO/c1-5-11(4,12-9-13)8-6-7-10(2)3/h5,7H,1,6,8H2,2-4H3 |

InChI Key |

VFCLJIWLHIZEMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=C)N=C=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isocyanato 3,7 Dimethylocta 1,6 Diene and Precursors

Historical Perspectives and Early Synthetic Approaches

The synthesis of isocyanates is rooted in foundational reactions of organic chemistry. Seminal discoveries such as the Hofmann rearrangement, which converts primary amides to isocyanates, and the Curtius rearrangement, involving the thermal decomposition of acyl azides, laid the groundwork for isocyanate chemistry. wikipedia.orgyoutube.commasterorganicchemistry.com The Curtius rearrangement, first described by Theodor Curtius in 1885, proceeds through the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.orguq.edu.au While it was initially thought to involve a two-step process with a nitrene intermediate, contemporary research suggests a concerted mechanism where the steps occur simultaneously. wikipedia.org

These early methods provided general access to isocyanates. However, the specific synthesis of complex allylic isocyanates like 3-Isocyanato-3,7-dimethylocta-1,6-diene has been advanced significantly by the development of more specialized sigmatropic rearrangement reactions. The allyl cyanate-to-isocyanate rearrangement, in particular, has emerged as a powerful and stereospecific method for this class of compounds.

Allyl Cyanate-to-Isocyanate Rearrangement as a Key Synthetic Route

The researchgate.netresearchgate.net-sigmatropic rearrangement of allyl cyanates to allyl isocyanates is a highly efficient and stereospecific method for forming allylic C-N bonds. researchgate.netrsc.org This reaction offers distinct advantages, including its tendency to proceed at or below room temperature without the need for a metal catalyst and with complete transfer of chirality. researchgate.net This pathway is central to the modern synthesis of this compound.

Generation of Allyl Carbamate (B1207046) Intermediates from Allylic Alcohols (e.g., Geraniol)

The synthesis begins with a readily available allylic alcohol, such as Geraniol (B1671447). The alcohol is first converted into an allyl carbamate intermediate. A common procedure involves reacting Geraniol with trichloroacetyl isocyanate. This is followed by the hydrolysis of the trichloroacetyl group, typically using a base like potassium carbonate in aqueous methanol, to yield the corresponding allyl carbamate in high yield. researchmap.jp

The initial reaction to form the N-trichloroacetyl carbamate intermediate from Geraniol is typically performed at low temperatures (e.g., -15 °C) in a solvent like dichloromethane. researchmap.jp

Mechanism and Conditions for Cyanate-to-Isocyanate Rearrangement

The core of the synthesis is a three-step, one-pot sequence starting from the allyl carbamate. nih.gov

Dehydration : The allyl carbamate is first dehydrated to form a highly reactive and elusive allyl cyanate (B1221674) intermediate. nih.gov

Rearrangement : The allyl cyanate immediately undergoes a spontaneous researchgate.netresearchgate.net-sigmatropic rearrangement to form the desired allyl isocyanate. nih.gov This rearrangement is a concerted, pericyclic reaction that proceeds through a cyclic transition state. rsc.org

Trapping : The resulting isocyanate is highly reactive and can be trapped in situ by a nucleophile to yield various derivatives, such as carbamates or ureas. researchgate.netnih.gov For the synthesis of this compound itself, the isocyanate is isolated.

This rearrangement is stereospecific, meaning the chirality of the starting allyl alcohol is transferred to the final isocyanate product. rsc.org The nitrogen atom is delivered to the same face from which the oxygen atom departed. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The success of the allyl cyanate-to-isocyanate rearrangement hinges on the careful selection of reagents and conditions for the initial dehydration step. The goal is to facilitate the formation of the cyanate intermediate while minimizing side reactions. A common and effective method involves the use of trifluoroacetic anhydride (B1165640) (TFAA) in combination with a base such as triethylamine (B128534) (NEt3) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 °C). researchgate.net The choice of dehydrating agent and base is critical for achieving high yields and selectivity.

Table 1: Example of Reagents for Dehydration of Allyl Carbamates This table is based on conditions used for similar rearrangements and illustrates common reagent choices.

| Dehydrating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Triethylamine (NEt3) | Tetrahydrofuran (THF) | 0 °C |

| Carbon Tetrabromide (CBr4) / Triphenylphosphine (PPh3) | Triethylamine (NEt3) | Chloroform (CHCl3) | 0 °C |

Alternative Synthetic Pathways to the 3,7-Dimethylocta-1,6-diene Skeleton

The core carbon skeleton of the target molecule is 3,7-dimethylocta-1,6-diene, also known as dihydromyrcene (B1198221) or citronellene. chemeo.comsielc.com This diene can be synthesized from abundant natural terpenes like pinene and myrcene (B1677589).

Routes from Pinene or Myrcene to 3,7-Dimethylocta-1,6-diene

From α-Pinene: A synthetic route from α-pinene involves a two-step process. First, α-pinene is hydrogenated to produce cis-pinane (B1246623). Subsequently, the pyrolysis (thermal decomposition at high temperature, e.g., 550 °C) of cis-pinane yields 3,7-dimethyl-1,6-octadiene as the major product, along with other isomers. researchgate.net

From Myrcene: Myrcene (7-methyl-3-methylene-octa-1,6-diene) serves as another precursor. While not a direct conversion to the diene, myrcene can be used in a simple, one-step synthesis to produce N,N-dialkylgeranylamines, which are key intermediates for other acyclic monoterpenes that share the same 3,7-dimethyloctadiene skeleton. orgsyn.orgnih.gov This demonstrates the utility of myrcene as a starting material for accessing this particular carbon framework.

Stereoselective Synthesis of Precursors to this compound

The enantioselective synthesis of this compound relies heavily on the stereocontrolled formation of its key precursors, namely the chiral tertiary amine, 3-amino-3,7-dimethylocta-1,6-diene, or the corresponding chiral carboxylic acid, which can be converted to an acyl azide for subsequent Curtius rearrangement. A pivotal intermediate in the synthesis of these precursors is the chiral tertiary allylic alcohol, (R)- or (S)-linalool (3,7-dimethylocta-1,6-dien-3-ol).

Stereoselective Synthesis of (R)- and (S)-Linalool

The preparation of enantiomerically enriched linalool (B1675412) is a critical first step. Various methods have been developed, with enzymatic resolutions and asymmetric synthesis being the most prominent.

Lipase-mediated kinetic resolution is a widely employed technique. For instance, the acetylation of racemic linalool using a lipase, such as from Candida antarctica, can selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the esterified product, both in high enantiomeric excess. The efficiency of this resolution is dependent on the specific lipase, the acyl donor, and the reaction conditions.

Asymmetric synthesis provides a direct route to enantiopure linalool. One notable method involves the catalytic asymmetric Meisenheimer rearrangement of allylic N-oxides. This approach is stereospecific and can produce tertiary allylic alcohols with high enantioselectivity, even when the substituents around the newly formed stereocenter have similar steric bulk. nih.gov

Another approach is the asymmetric addition of vinyl nucleophiles to a ketone precursor. However, achieving high enantioselectivity can be challenging and often requires substrates with significant steric differentiation between the two ketone substituents. nih.gov

| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Enzymatic Resolution | Novozym 435 (Lipase) | Racemic Linalool | (R)-Linalool | >98% | mdpi.com |

| Asymmetric Synthesis | Ferrocene-based bispalladacycle | Allylic Amine N-oxide | Tertiary Allylic Alcohol | up to 96% | nih.govnih.gov |

Stereoselective Conversion of Linalool to 3-Amino-3,7-dimethylocta-1,6-diene

With enantiomerically pure linalool in hand, the next step is its stereoselective conversion to the corresponding tertiary allylic amine. The Ritter reaction is a classical method for this transformation. openochem.orgwikipedia.orgchemistry-reaction.com It involves the reaction of an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the amine. The reaction proceeds through a carbocation intermediate. For tertiary allylic alcohols like linalool, the stability of the resulting tertiary allylic carbocation facilitates the reaction. Critically, the nucleophilic attack of the nitrile on the carbocation and the subsequent hydrolysis to the amine can proceed with retention of stereochemistry, particularly under carefully controlled conditions that minimize racemization of the carbocation intermediate. nih.gov

The general mechanism of the Ritter reaction involves the formation of a nitrilium ion intermediate after the addition of the carbocation to the nitrile. This is followed by hydrolysis to yield the amide.

| Reaction | Starting Material | Reagents | Intermediate | Final Product | Stereochemical Outcome |

| Ritter Reaction | (R)- or (S)-Linalool | 1. Nitrile (e.g., CH₃CN), Strong Acid (e.g., H₂SO₄) 2. H₂O | N-alkyl amide | (R)- or (S)-3-Amino-3,7-dimethylocta-1,6-diene | Retention of configuration |

An alternative strategy for the stereospecific conversion of alcohols to amines is the "borrowing hydrogen" methodology, which involves the temporary oxidation of the alcohol to a ketone, followed by reductive amination and subsequent reduction. However, the application of this method to tertiary alcohols can be challenging.

Stereoselective Synthesis of 3-Carboxy-3,7-dimethylocta-1,6-diene

The synthesis of the chiral carboxylic acid precursor can be approached through several routes. One potential method involves a palladium-catalyzed asymmetric allylic alkylation of a suitable carboxylic acid derivative. nih.gov This reaction can create a new stereocenter with high enantioselectivity.

A more direct approach from the chiral linalool precursor would involve a multi-step sequence. For example, the tertiary alcohol can be converted to a leaving group, followed by nucleophilic substitution with a cyanide source. Subsequent hydrolysis of the resulting nitrile would yield the desired carboxylic acid. The stereochemical outcome of the nucleophilic substitution step would need to be carefully controlled to ensure retention or predictable inversion of configuration.

| Method | Key Reaction | Starting Material | Key Intermediate | Product | Stereochemical Control |

| Asymmetric Allylic Alkylation | Palladium-catalyzed alkylation | Prochiral ester enolate equivalent | Chiral N-acylbenzoxazolinone | Chiral carboxylic acid derivative | Chiral palladium catalyst |

| From Chiral Alcohol | Nucleophilic substitution | (R)- or (S)-Linalool | Chiral tertiary nitrile | (R)- or (S)-3-Carboxy-3,7-dimethylocta-1,6-diene | Sₙ1 or Sₙ2 pathway |

Conversion of Precursors to this compound

Once the chiral amine or carboxylic acid precursor is obtained, the final step is the introduction of the isocyanate functionality.

From the chiral carboxylic acid, the Curtius rearrangement is the method of choice. This reaction proceeds with the thermal or photochemical decomposition of an acyl azide to an isocyanate. A key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of stereochemistry at the migrating carbon. nih.gov The acyl azide is typically prepared from the carboxylic acid via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA).

Reactivity and Mechanistic Investigations of 3 Isocyanato 3,7 Dimethylocta 1,6 Diene

Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide array of nucleophiles. The tertiary nature of the isocyanate in 3-isocyanato-3,7-dimethylocta-1,6-diene, along with the allylic position, influences its reactivity, which can be subject to both electronic and steric effects.

Nucleophilic Additions to the Isocyanate Moiety

Nucleophilic addition reactions are the most common transformations of isocyanates, proceeding through a general mechanism where a nucleophile attacks the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate that subsequently rearranges to the final product.

The reaction of this compound with alcohols yields carbamates, also known as urethanes. This reaction is of significant industrial importance for the production of polyurethane polymers. The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. The rate of this reaction can be influenced by several factors, including the structure of the alcohol, the solvent, and the presence of catalysts. mdpi.comkuleuven.be

The general mechanism involves the formation of an allophanate intermediate in the presence of excess isocyanate, although the primary product is the carbamate (B1207046). mdpi.com The reaction is often catalyzed by tertiary amines or organometallic compounds.

Table 1: Illustrative Reaction Conditions for Carbamate Formation This table presents plausible, illustrative data based on general principles of organic chemistry, as specific experimental data for this compound is not readily available.

| Entry | Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methanol | Triethylamine (B128534) | Toluene | 25 | 95 |

| 2 | Ethanol | Dibutyltin dilaurate | THF | 50 | 98 |

Amines react readily with this compound to form substituted ureas. This reaction is typically faster than the reaction with alcohols due to the higher nucleophilicity of amines. The reaction mechanism is analogous to that of carbamate formation, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. nih.gov

The rate of aminolysis is dependent on the basicity and steric hindrance of the amine. Primary amines generally react faster than secondary amines, and aromatic amines are less reactive than aliphatic amines due to reduced nucleophilicity.

Table 2: Expected Reactivity Trends in Aminolysis This table presents plausible, illustrative data based on general principles of organic chemistry, as specific experimental data for this compound is not readily available.

| Entry | Amine | Solvent | Temperature (°C) | Relative Rate |

|---|---|---|---|---|

| 1 | n-Butylamine | Acetonitrile | 25 | High |

| 2 | Diethylamine | Acetonitrile | 25 | Moderate |

The reaction of this compound with water, known as hydrolysis, initially forms an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield a primary amine, 3-amino-3,7-dimethylocta-1,6-diene. The hydrolysis of alkyl isocyanates is generally slower than that of aryl isocyanates. nih.gov The resulting amine can then react with another molecule of the isocyanate to form a disubstituted urea (B33335).

The rate of hydrolysis is influenced by pH and temperature. The reaction is generally faster under basic or acidic conditions compared to neutral pH. rubber.or.kr

Figure 1: Hydrolysis of this compound

Cycloaddition Reactions Involving the Isocyanate Group

The isocyanate group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are valuable for the synthesis of heterocyclic compounds. While the C=N bond of the isocyanate can undergo [2+2] cycloadditions with electron-rich alkenes, the more common cycloaddition is the [4+2] or Diels-Alder reaction, where the isocyanate acts as a dienophile. However, for a typical Diels-Alder reaction, a conjugated diene is required. wikipedia.org

Given the non-conjugated nature of the diene in this compound, intramolecular cycloadditions involving the isocyanate group are less likely to occur through a concerted Diels-Alder mechanism. However, other modes of cyclization, potentially through stepwise ionic or radical mechanisms, cannot be entirely ruled out under specific reaction conditions.

Reactivity of the Diene System

The diene system in this compound consists of two isolated double bonds. The reactivity of these double bonds is characteristic of non-conjugated alkenes. They can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

A key consideration for the diene system is its potential for cycloaddition reactions. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, requires a conjugated diene. wikipedia.org Since the double bonds in this compound are not conjugated, it will not readily participate as the diene component in a conventional Diels-Alder reaction. masterorganicchemistry.com

However, it is important to note that under certain conditions, such as in the presence of specific catalysts or under thermal stress, isomerization of the non-conjugated diene to a conjugated system could potentially occur, which would then allow for subsequent Diels-Alder reactions. Furthermore, other types of pericyclic reactions, such as ene reactions, might be possible.

Table 3: Comparison of Expected Reactivity of Functional Groups This table presents a qualitative comparison based on general chemical principles.

| Reaction Type | Isocyanate Group | Diene System |

|---|---|---|

| Nucleophilic Addition | Highly Reactive | Unreactive |

| Diels-Alder (as diene) | Unreactive | Unreactive (non-conjugated) |

| Ene Reaction | Possible (as enophile) | Possible (as ene) |

| Radical Addition | Less Common | Reactive |

Electrophilic Additions to the Double Bonds

The structure of this compound contains two isolated double bonds at the 1,2- and 6,7-positions. Electrophilic addition to such a system is dictated by the relative stability of the carbocation intermediates formed upon attack by an electrophile. According to Markovnikov's rule, the electrophile (e.g., H⁺ from HBr) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more substituted, and thus more stable, carbocation.

For this compound, electrophilic attack can occur at either the C1=C2 or the C6=C7 double bond.

Attack at C1=C2: Addition of an electrophile to C1 would generate a tertiary carbocation at C2. This is a relatively stable intermediate.

Attack at C6=C7: Addition of an electrophile to C6 would generate a tertiary carbocation at C7. This is also a stable tertiary carbocation.

The presence of the bulky and electron-withdrawing isocyanate group at the C3 position could sterically hinder the approach to the C1=C2 double bond and electronically influence the stability of the adjacent carbocation at C2. Generally, the reaction pathway that proceeds through the most stable carbocation intermediate will be favored. In conjugated diene systems, the reaction can yield 1,2- and 1,4-addition products, with the distribution often depending on reaction conditions; the 1,2-adduct is typically the kinetic product, favored at lower temperatures, while the 1,4-adduct is the thermodynamic product, favored at higher temperatures. youtube.com Although this compound is a non-conjugated diene, the principles of carbocation stability remain paramount in predicting the outcome of electrophilic additions.

Radical Additions to 3,7-Dimethylocta-1,6-diene and Analogues

Investigations into the radical additions to 3,7-dimethylocta-1,6-diene, the hydrocarbon analogue of the title compound, provide significant insight into the reactivity of the alkene centers.

Manganese(III)-Induced Radical Additions to the Alkene Centers

Manganese(III) acetate is an effective reagent for generating carbon radicals from various organic precursors, which can then add to the double bonds of 3,7-dimethylocta-1,6-diene. rsc.orgnih.gov The reactions show a remarkable dependence on the nature of the radical-generating addend. rsc.orgrsc.orgrsc.org

Studies have examined radicals generated from two groups of compounds:

Group (i): Acetic acid, ethyl acetoacetate, and pentane-2,4-dione.

Group (ii): Dimethyl malonate, acetone, cyclopentanone, cyclohexanone, and acetophenone. rsc.org

Radicals from group (i) add predominantly to the more substituted 6,7-double bond. In contrast, radicals from group (ii) react at the 1,2-double bond, which is followed by a ring closure to form cyclopentane derivatives. rsc.orgrsc.orgrsc.org This demonstrates that the reaction pathway can be selectively controlled by the choice of the radical precursor.

Regioselectivity and Stereoselectivity in Radical Cascade Reactions

The regioselectivity observed in these manganese(III)-induced additions is a key feature. The preference for addition at either the 1,2- or 6,7-position is not solely based on the intrinsic reactivity of the double bonds but is influenced by the subsequent reaction steps. rsc.orgrsc.org

Competition experiments have shown that, for the acetonyl radical (•CH₂COCH₃), the reactivity of the diene is significantly higher than that of related mono-alkenes. The relative reaction rates for 3,7-dimethyloct-1-ene, 2,6-dimethyloct-2-ene, and 3,7-dimethylocta-1,6-diene are in the ratio of 4.8 : 21.4 : 73.8, respectively. rsc.org This suggests that the trisubstituted 6,7-double bond is inherently more reactive towards radical attack than the monosubstituted 1,2-double bond. rsc.org

The observed regioselectivity, where some radicals preferentially attack the less reactive 1,2-position, has been explained by the possibility of reversible addition at the 6,7-position. rsc.orgrsc.org For radicals in group (ii), it is proposed that addition to the 6,7-alkene is reversible. The subsequent radical transfer to the 1,2-alkene, followed by an irreversible ring closure to a stable cyclopentane product, drives the reaction to favor addition at the terminal double bond. rsc.org In contrast, for radicals from group (i), the initial adduct to the 6,7-bond is trapped in an irreversible oxidative ring closure, preventing reversal. rsc.org

| Radical Precursor | Generated Radical | Primary Site of Addition | Final Product Type |

|---|---|---|---|

| Acetic Acid | •CH₂CO₂H | 6,7-double bond | Lactone (via oxidative cyclization) |

| Pentane-2,4-dione | •CH(COMe)₂ | 6,7-double bond | Dihydrofuran (via oxidative cyclization) |

| Acetone | •CH₂COMe | 1,2-double bond | Cyclopentane derivative |

| Dimethyl Malonate | •CH(CO₂Me)₂ | 1,2-double bond | Cyclopentane derivative |

| Cyclopentanone | Oxocyclopentyl | 1,2-double bond | Cyclopentane derivative |

Cycloaddition Reactions (e.g., Diels-Alder) of the Diene

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a concerted [4+2] cycloaddition. wikipedia.orgsigmaaldrich.com This reaction requires a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). masterorganicchemistry.com The diene must be able to adopt an s-cis conformation for the reaction to occur. masterorganicchemistry.com

This compound possesses two double bonds, but they are separated by three single bonds, making it a non-conjugated or isolated diene. Therefore, it cannot function as the diene component in a standard Diels-Alder reaction. For a [4+2] cycloaddition to take place, a 1,3-diene system is required. Other types of cycloadditions exist, such as [2+2] cycloadditions, but these often require photochemical activation. libretexts.org

Interplay Between Isocyanate and Diene Reactivities

The isocyanate group is a powerful electrophile, susceptible to nucleophilic attack at the central carbon atom. The reactivity of isocyanates is influenced by the electronic nature of their substituent; aliphatic isocyanates are generally less reactive than aromatic ones due to the electron-donating effect of the alkyl chain. mdpi.com

There can be several levels of interplay:

Steric Effects: The isocyanate group at the C3 position is sterically demanding. This bulk can hinder the approach of reagents to the adjacent C1=C2 double bond, potentially making the more remote C6=C7 double bond more accessible.

Electronic Effects: While the double bonds are not in conjugation with the isocyanate group, the electronegative nitrogen and oxygen atoms of the isocyanate can exert an inductive electron-withdrawing effect, which might slightly decrease the nucleophilicity of the nearby C1=C2 double bond compared to the C6=C7 bond.

Intramolecular Reactions: The proximity of the functional groups raises the possibility of intramolecular reactions following an initial addition to one of the double bonds. For instance, if a reagent adds to the C6=C7 bond to create a nucleophilic center in the molecule, this new center could potentially attack the electrophilic carbon of the isocyanate group, leading to a cyclization product. Such pathways are common in the biosynthesis and synthesis of complex terpenoid natural products containing these functionalities. nih.gov

In terpene systems, the differential reactivity of various double bonds within the same molecule is a well-established phenomenon, often exploited in selective chemical transformations. nih.gov The specific reactivity profile of this compound in any given reaction will be a balance of these steric and electronic factors, as well as the specific nature of the reagents and reaction conditions employed.

Photochemical Transformations Involving Related Azides and Isocyanates

No published research is available for this specific topic concerning this compound.

Photofragmentation and Cyclization Pathways

There is no specific information available in the scientific literature regarding the photofragmentation and cyclization pathways of this compound.

Identification of Transient Intermediate Species

No transient intermediate species have been experimentally identified or computationally studied for the photochemical transformation of this compound according to available literature.

Derivatization and Analogues of 3 Isocyanato 3,7 Dimethylocta 1,6 Diene

Synthesis and Characterization of Carbamate (B1207046) Derivatives (e.g., tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate)

The reaction of the isocyanate group with alcohols to form carbamates is a fundamental transformation. The synthesis of tert-butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate is a prime example of this derivatization. This compound is typically prepared through a multi-step sequence starting from linalool (B1675412) or its derivatives.

One common synthetic route involves the reaction of 3,7-dimethylocta-1,6-dien-3-amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. This method provides a straightforward approach to installing the tert-butoxycarbonyl (Boc) protecting group, yielding the desired carbamate.

Alternatively, carbamates can be synthesized directly from the isocyanate. The reaction of 3-isocyanato-3,7-dimethylocta-1,6-diene with tert-butanol, often catalyzed by a suitable base or organometallic compound, affords the corresponding tert-butyl carbamate.

The characterization of these carbamate derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is employed for this purpose.

| Spectroscopic Data for tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate | |

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons of the diene system, the methyl groups, the methylene (B1212753) protons, and the characteristic singlet for the tert-butyl group protons around 1.4-1.5 ppm. The NH proton of the carbamate group would appear as a broad singlet. |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, and the various sp² and sp³ hybridized carbons of the octadiene chain. |

| IR Spectroscopy | A characteristic N-H stretching vibration around 3300-3500 cm⁻¹, a strong C=O stretching band for the carbamate carbonyl group around 1680-1720 cm⁻¹, and C=C stretching vibrations for the alkene groups. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns, such as the loss of the tert-butyl group or isobutylene. |

Exploration of Isocyanate Analogues with Varied Alkene Substitution Patterns

Varying the substitution pattern of the alkene moieties within the this compound scaffold can significantly influence the compound's reactivity and properties. Research in this area focuses on synthesizing analogues with altered steric and electronic environments around the double bonds.

For instance, analogues can be prepared from substituted linalool precursors. By starting with linalool derivatives that have different alkyl or aryl groups at the C7 position, the corresponding isocyanates with modified terminal alkene substitution can be accessed. These modifications can impact the susceptibility of the double bonds to electrophilic attack or their participation in cycloaddition reactions.

Furthermore, the vinyl group at the C1 and C2 positions can be altered. Synthesis of analogues with, for example, a propenyl or styrenyl group instead of a vinyl group would introduce conjugation and potentially alter the electronic properties of the entire molecule. The synthesis of such analogues would likely require de novo construction of the dienol precursor followed by conversion to the isocyanate.

The reactivity of these analogues is a key area of investigation. Changes in the alkene substitution can affect the rate and regioselectivity of reactions such as epoxidation, dihydroxylation, and metathesis. For example, increased steric hindrance around a double bond may decrease its reaction rate, while the introduction of electron-withdrawing or -donating groups can modulate its nucleophilicity.

Chiral Derivatives and Enantioselective Transformations of Related Compounds

Given that this compound is derived from linalool, which exists as two enantiomers, (R)-(-)-linalool and (S)-(+)-linalool, the synthesis of chiral derivatives is a significant area of research. The stereochemistry of the starting material can be retained during the conversion to the isocyanate, providing access to enantiomerically enriched products.

Enantioselective transformations of the diene moiety are of particular interest for creating new stereocenters. Asymmetric epoxidation of one of the double bonds, for instance using Sharpless epoxidation conditions or a chiral catalyst, can lead to the formation of chiral epoxy-isocyanates. These derivatives can then undergo further stereospecific reactions.

Another approach involves the use of chiral catalysts to induce enantioselectivity in reactions involving the isocyanate group itself. For example, the catalytic asymmetric addition of nucleophiles to the isocyanate could potentially generate chiral carbamates or ureas.

The development of enantioselective transformations is crucial for the synthesis of biologically active molecules and chiral materials. The table below summarizes some potential enantioselective reactions.

| Enantioselective Transformation | Potential Chiral Product | Catalyst/Reagent |

| Asymmetric Epoxidation | Chiral epoxy-isocyanate | Sharpless reagent, Jacobsen's catalyst |

| Asymmetric Dihydroxylation | Chiral diol-isocyanate | AD-mix-α, AD-mix-β |

| Catalytic Asymmetric Amination | Chiral amino-isocyanate | Chiral transition metal complexes |

Structural Modifications of the Diene Scaffold and their Impact on Reactivity

Beyond simple substitution of the alkene groups, more profound structural modifications of the 3,7-dimethylocta-1,6-diene scaffold can lead to novel isocyanates with unique reactivity. These modifications can include altering the chain length, introducing cyclic constraints, or incorporating heteroatoms.

For example, homologation or degradation of the carbon chain of linalool before its conversion to the isocyanate would result in analogues with different distances between the isocyanate group and the terminal alkene. This could have a significant impact on intramolecular reactions, such as cyclizations.

Introducing a cyclic element into the diene scaffold, for instance by creating a cyclohexyl or cyclopentyl ring within the chain, would drastically alter the conformation and steric accessibility of the reactive sites. Such modifications could be achieved through ring-closing metathesis of a suitable precursor followed by functional group manipulations to introduce the isocyanate.

The incorporation of heteroatoms, such as oxygen or nitrogen, into the diene backbone would create ether or amine analogues. These modifications would not only change the physical properties of the molecule but also introduce new reactive sites and potentially influence the reactivity of the isocyanate and the alkenes through inductive and mesomeric effects. The impact of these structural changes on the reactivity of the isocyanate group, including its susceptibility to nucleophilic attack and its propensity to undergo dimerization or trimerization, is a critical aspect of these investigations.

Advanced Spectroscopic Analysis and Characterization of 3 Isocyanato 3,7 Dimethylocta 1,6 Diene

Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In the case of 3-Isocyanato-3,7-dimethylocta-1,6-diene, the most prominent and diagnostic feature in its IR spectrum would be the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. spectroscopyonline.comspectroscopyonline.comresearchgate.netpaint.org This band is typically observed in the range of 2240–2280 cm⁻¹. spectroscopyonline.comspectroscopyonline.comresearchgate.net Its high intensity is due to the large change in dipole moment associated with this vibration.

The hydrocarbon backbone of the molecule would also give rise to several characteristic absorption bands. The C-H stretching vibrations of the vinyl groups (=C-H) are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). vscht.czlibretexts.org In contrast, the C-H stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups would be observed just below 3000 cm⁻¹ (approximately 2850–2960 cm⁻¹). libretexts.org

The carbon-carbon double bond (C=C) stretching vibrations would produce weaker absorptions in the region of 1640–1680 cm⁻¹. vscht.czlibretexts.org Additionally, out-of-plane C-H bending vibrations for the terminal vinyl group (-CH=CH₂) would be expected in the fingerprint region, typically around 910 and 990 cm⁻¹. libretexts.org

Conformational analysis using IR spectroscopy would involve studying shifts in these characteristic frequencies or the appearance of new bands under different conditions (e.g., temperature, solvent), which could indicate the presence of different rotational isomers (conformers). However, without experimental data, a detailed conformational analysis remains speculative.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240–2280 | Strong, Sharp |

| Vinyl (=C-H) | C-H Stretch | 3010–3100 | Medium |

| Alkyl (C-H) | C-H Stretch | 2850–2960 | Strong |

| Alkene (C=C) | C=C Stretch | 1640–1680 | Weak to Medium |

| Vinyl (-CH=CH₂) | C-H Bend (out-of-plane) | 910 and 990 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would exhibit distinct signals for each chemically non-equivalent proton. The protons of the terminal vinyl group at the C1 position would resonate in the downfield region, typically between 4.5 and 6.5 ppm, due to the deshielding effect of the π-electrons. wvu.edulibretexts.org The proton at C6 would also appear in this region.

Allylic protons, those on carbons adjacent to a double bond (C4, C5, and the methyl group at C7), would be expected to resonate in the range of 1.6 to 2.2 ppm. libretexts.org The methyl group attached to the C3 carbon, which is also adjacent to the electron-withdrawing isocyanate group, would likely be shifted further downfield compared to a typical allylic methyl group. Protons on the saturated alkyl portions of the chain would appear in the upfield region of the spectrum.

Spin-spin coupling between adjacent non-equivalent protons would lead to splitting of the signals, providing valuable information about the connectivity of the atoms. For instance, the protons of the C1 vinyl group would show coupling to each other and to the proton at C2.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 (CH=CH₂) | 4.9–5.9 | Multiplet |

| H2 (CH₂) | ~1.5–1.7 | Multiplet |

| H4 (CH₂) | ~2.0–2.2 | Multiplet |

| H5 (CH₂) | ~1.9–2.1 | Multiplet |

| H6 (=CH) | 5.0–5.2 | Triplet |

| H7-CH₃ | ~1.6–1.7 | Singlet |

| H3-CH₃ | ~1.4–1.6 | Singlet |

| H8-CH₃ | ~1.6 | Singlet |

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The carbon of the isocyanate group (-N=C=O) would be expected to have a chemical shift in the range of 120–130 ppm.

The sp² hybridized carbons of the two double bonds (C1, C2, C6, and C7) would resonate in the downfield region of 110–150 ppm. bhu.ac.in The quaternary carbon at C3, bonded to the electronegative isocyanate group, would also be significantly deshielded. The remaining sp³ hybridized carbons of the alkyl chain and methyl groups would appear in the upfield region of the spectrum. libretexts.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (=CH₂) | ~112–118 |

| C2 (=CH) | ~140–145 |

| C3 (C-NCO) | ~60–70 |

| C4 (CH₂) | ~35–45 |

| C5 (CH₂) | ~25–35 |

| C6 (=CH) | ~120–125 |

| C7 (=C) | ~130–135 |

| C8 (CH₃) | ~17–25 |

| C3-CH₃ | ~20–30 |

| C7-CH₃ | ~17–25 |

| -N=C=O | ~120–130 |

While predictive data for 2D NMR is speculative without experimental spectra, these techniques would be crucial for the definitive structural elucidation of this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity of the proton network within the molecule.

TOCSY (Total Correlation Spectroscopy) would identify all protons within a spin system, helping to distinguish between different isolated parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecule under electron ionization would likely involve several characteristic pathways. Cleavage of the bond between the C3 carbon and the isocyanate group could occur. Fragmentation of the terpene-like hydrocarbon chain is also expected, leading to the formation of various carbocation fragments. researchgate.netacs.org The fragmentation of long-chain isocyanates can also proceed through rearrangements. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound with high accuracy. This would serve as a definitive confirmation of its molecular formula.

Advanced Chromatographic Methods for Purity Assessment and Isolation

The separation and quantification of this compound and its related substances demand high-resolution chromatographic methods. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.

HPLC is a robust technique for the analysis of isocyanates, which are often derivatized to ensure stability and improve detection. Method development focuses on optimizing separation efficiency, resolution, and analysis time.

For the analysis of isocyanates, a reverse-phase HPLC (RP-HPLC) method is commonly employed. sielc.comepa.gov The isocyanate group is highly reactive and is typically derivatized prior to analysis to form a stable urea (B33335) derivative. This process involves reacting the sample with a reagent like 1-(2-pyridyl)piperazine (B128488) (1,2-PP) or dibutylamine. The resulting derivative is less reactive and often possesses a chromophore, making it suitable for UV detection.

The development of a specific HPLC method for this compound would involve a systematic approach to selecting the appropriate column, mobile phase, and detector settings to achieve optimal separation from potential impurities, such as the parent diene (3,7-dimethylocta-1,6-diene) or hydrolysis products.

Research Findings: Method development for isocyanate analysis typically begins with a C18 column, which provides excellent retention and separation for a wide range of nonpolar to moderately polar compounds. epa.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium (B1175870) acetate. epa.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with different polarities effectively. The flow rate is optimized to balance analysis time with separation efficiency. Detection is commonly performed using a UV detector at a wavelength where the derivative absorbs strongly. For higher specificity and sensitivity, a mass spectrometer (LC-MS) can be used as a detector. epa.gov

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of organic molecules. epa.gov |

| Mobile Phase A | 0.1 M Ammonium Acetate Buffer | Provides ionic strength and controls pH for consistent retention. epa.gov |

| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the C18 column. epa.gov |

| Gradient | 60% B to 95% B over 20 min | Allows for the separation of a range of analytes with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Improves peak shape and reproducibility. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance across a range of wavelengths to identify and quantify analytes. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds in a sample. researchgate.net For this compound, this method is ideal for detecting volatile impurities, residual starting materials like the parent terpene, or thermal degradation products. researchgate.netmdpi.com

The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Research Findings: The analysis of volatile terpenes and related compounds by GC-MS is well-established. nih.gov A typical method utilizes a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) which separates compounds primarily based on their boiling points. The oven temperature is programmed to start at a low temperature and gradually increase, allowing for the separation of highly volatile compounds first, followed by less volatile ones. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident compound identification. researchgate.net This technique is highly sensitive and can detect trace levels of volatile impurities.

Interactive Data Table: Representative GC-MS Method Parameters

| Parameter | Condition | Rationale |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common, low-polarity column suitable for a wide range of volatile organic compounds. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas that carries the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample upon injection. |

| Oven Program | 60 °C (2 min), ramp to 280 °C at 10 °C/min | Separates compounds over a wide range of boiling points. |

| Ion Source Temp. | 230 °C | Standard temperature for the ion source in EI mode. |

| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |

| MS Mode | Electron Ionization (EI) at 70 eV | Provides characteristic, reproducible fragmentation patterns for library matching. |

| Mass Range | 40-400 amu | Covers the expected mass range for the target analyte and related impurities. researchgate.net |

Computational and Theoretical Investigations of 3 Isocyanato 3,7 Dimethylocta 1,6 Diene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No quantum chemical calculations have been published for 3-Isocyanato-3,7-dimethylocta-1,6-diene. Such studies would be invaluable for understanding its fundamental properties.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

There are currently no Density Functional Theory (DFT) studies that have explored the reaction pathways and transition states involving this compound. DFT is a powerful tool for predicting the feasibility of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with chemical transformations. For a molecule with reactive functional groups like an isocyanate and two double bonds, DFT studies could elucidate potential reaction mechanisms, such as cycloadditions, polymerizations, or reactions with nucleophiles, and provide quantitative data on their kinetics and thermodynamics.

Ab Initio Methods for Spectroscopic Parameter Prediction

Detailed predictions of spectroscopic parameters for this compound using ab initio methods are not available. These high-level computational methods can accurately predict spectroscopic data, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). Such theoretical data is crucial for interpreting experimental spectra and confirming the structure and purity of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no published research on molecular dynamics (MD) simulations of this compound. MD simulations would offer a dynamic view of the molecule's behavior over time, providing insights into its conformational flexibility. Given the molecule's acyclic and unsaturated nature, it can adopt a multitude of conformations that influence its physical properties and reactivity. MD simulations could also be used to study its interactions with other molecules or in different solvent environments, which is critical for understanding its behavior in various chemical systems.

Mechanistic Insights from Computational Modeling of Reaction Pathways

Without computational studies, mechanistic insights into the reactions of this compound remain speculative. Computational modeling is essential for mapping out detailed reaction energy profiles, identifying key intermediates and transition states, and understanding the electronic effects that govern reaction outcomes. For a molecule with multiple reactive sites, computational modeling could predict regioselectivity and stereoselectivity, guiding synthetic efforts and the design of new chemical processes.

Stereochemical Analysis through Chiral Descriptors and Conformational Landscapes

A formal stereochemical analysis of this compound, which possesses a chiral center at the C3 position, has not been computationally investigated. The study of its conformational landscape would be necessary to understand the relative stabilities of its different stereoisomers and their conformers. The calculation of chiral descriptors would provide a quantitative measure of its chirality, which is fundamental to its interaction with other chiral molecules and its optical properties.

Polymerization and Material Science Applications of 3 Isocyanato 3,7 Dimethylocta 1,6 Diene

Isocyanate-Based Polymerization Reactions

The isocyanate group is a versatile functional group in polymer chemistry, primarily known for its reaction with hydroxyl groups to form polyurethanes. wikipedia.org This reactivity allows for the incorporation of the 3,7-dimethylocta-1,6-diene moiety into polyurethane backbones or as pendant groups.

The reaction of the isocyanate group in 3-isocyanato-3,7-dimethylocta-1,6-diene with polyols (molecules with two or more hydroxyl groups) can lead to the formation of polyurethanes. nih.gov In this step-growth polymerization, the diene functionality remains as a pendant group along the polyurethane chain. These pendant diene units can be subsequently utilized for crosslinking or further modification. The reaction rate and final polymer properties are influenced by the structure of the polyol and the presence of catalysts. mdpi.com

Table 1: Exemplary Data for Polyurethane Synthesis

| Polyol | Catalyst | Molecular Weight (Mn) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) |

|---|---|---|---|---|

| Polyethylene glycol | Dibutyltin dilaurate | 50,000 | 2.1 | -20°C |

| Polypropylene glycol | Stannous octoate | 45,000 | 2.3 | -15°C |

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The isocyanate functionality of this compound can be used to synthesize block copolymers. For instance, a pre-polymer with a terminal hydroxyl or amine group can react with the isocyanate to form a block copolymer. This method allows for the combination of different polymer properties, such as the elasticity of a polydiene block with the rigidity of another polymer segment. mdpi.com

Diene-Based Polymerization Reactions

The 1,6-diene system in this compound is susceptible to various polymerization methods, including radical, cationic, and anionic polymerization. openstax.org The isocyanate group's reactivity must be considered, as it may interfere with certain polymerization conditions.

Free-radical polymerization of dienes is a common method to produce elastomers. libretexts.org For this compound, a radical initiator can be used to polymerize the diene units, resulting in a polymer with pendant isocyanate groups. These isocyanate groups can then be used for post-polymerization modifications, such as crosslinking or grafting. The direct radical polymerization of monomers containing unprotected isocyanate groups has been reported, suggesting this approach is feasible. rsc.org

Anionic polymerization of dienes is a well-established method for producing polymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgrsc.org However, the electrophilic nature of the isocyanate group makes it incompatible with the nucleophilic initiators used in anionic polymerization. Therefore, protection of the isocyanate group would be necessary before attempting anionic polymerization of the diene. usm.edu

Cationic polymerization of dienes is also possible, but the isocyanate group may also interfere with the cationic propagating species. The feasibility of this approach would depend on the specific reaction conditions and the choice of initiator.

Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially be employed for the polymerization of the diene functionality of this compound. RAFT polymerization is known for its tolerance to a wide range of functional groups. rsc.org This method would allow for the synthesis of well-defined polymers with controlled molecular weights and architectures, such as block copolymers and star polymers, while preserving the reactive isocyanate groups for further functionalization.

Table 2: Potential Polymer Architectures and Properties

| Polymerization Method | Resulting Architecture | Potential Properties |

|---|---|---|

| Isocyanate-based | Linear Polyurethane with pendant dienes | Elastomeric, crosslinkable |

| Isocyanate-based | Block Copolymer | Combines properties of different blocks |

| Diene-based (Radical) | Linear Polymer with pendant isocyanates | Functional polymer for grafting/crosslinking |

Note: This table outlines potential outcomes based on general polymerization principles, as specific research on this compound is not available.

Synthesis of Functionalized Hydrocarbon Polymers and Copolymers

Copolymerization with Other Monomers

There is no available research detailing the copolymerization of this compound with other monomers. Data on reactivity ratios, copolymer compositions, and the properties of any resulting copolymers are absent from the scientific literature.

Post-Polymerization Functionalization via the Diene or Isocyanate Groups

Information regarding the post-polymerization modification of polymers containing this compound is not documented. The dual functionality of the diene and isocyanate groups suggests potential for a variety of chemical modifications, but no studies have been published on this topic.

Development of Novel Materials with Tunable Properties

Elastomers and Rubbers Derived from 3,7-Dimethylocta-1,6-diene Copolymers

There are no reports on the synthesis or properties of elastomers and rubbers derived from copolymers of this compound. Consequently, no data tables on their mechanical, thermal, or chemical resistance properties can be provided.

Polymeric Scaffolds for Chemical Modification

The use of polymers derived from this compound as scaffolds for further chemical modification has not been explored in any published research. Therefore, no information on their application in areas such as catalysis, separation, or biomaterials is available.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-Isocyanato-3,7-dimethylocta-1,6-diene

Research on this compound has primarily centered on its synthesis and spectroscopic characterization. A key finding in the preparation of this compound is the successful application of a researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic cyanate (B1221674). This method provides a stereospecific route to the isocyanate, starting from the readily available terpene alcohol, geraniol (B1671447).

The synthesis involves the conversion of geraniol to the corresponding allyl carbamate (B1207046), followed by dehydration to form an intermediate allyl cyanate, which then undergoes the rearrangement to yield the target isocyanate. This process is noteworthy for its efficiency and control over stereochemistry.

The chemical identity of this compound has been unequivocally confirmed through comprehensive spectroscopic analysis. The following table summarizes the key spectral data that have been reported for this compound. researchmap.jp

| Spectroscopic Technique | Key Data |

| Infrared (IR) Spectroscopy | Characteristic absorption band for the isocyanate group (-NCO) observed at 2257 cm⁻¹. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃) | Signals corresponding to the vinyl protons and methyl groups of the terpene backbone are clearly resolved. Key shifts (δ) include: 1.41 (s, 3H), 1.61 (s, 3H), 1.68 (s, 3H), 5.05-5.08 (m, 1H), 5.10 (d, 1H), 5.27 (d, 1H), 5.75 (dd, 1H). |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃) | The spectrum confirms the presence of the isocyanate carbon and the carbon skeleton of the dimethyloctadiene chain. Key shifts (δ) include: 17.6, 23.1, 25.6, 29.2, 42.8, 62.2, 112.8, 122.9, 123.1, 132.3, 141.9. |

| High-Resolution Mass Spectrometry (HRMS) | The measured mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was found to be 180.1385, which is in close agreement with the calculated value of 180.1388 for the molecular formula C₁₁H₁₈NO. |

These foundational findings establish a reliable synthetic route and a complete spectroscopic profile for this compound, paving the way for further investigation into its reactivity and potential applications.

Emerging Research Opportunities in Synthesis and Reaction Chemistry

The existing synthetic methodology, while effective, opens up avenues for further exploration. Emerging research opportunities in the synthesis and reaction chemistry of this compound are centered on both the refinement of its preparation and the exploration of its chemical reactivity.

One area of interest is the development of more sustainable and scalable synthetic routes. While the allyl cyanate-to-isocyanate rearrangement is a powerful tool, investigating alternative, greener methods that avoid potentially hazardous reagents would be a significant advancement. patsnap.com This could include enzymatic or chemo-enzymatic approaches to introduce the nitrogen functionality onto the terpene scaffold.

Furthermore, the reaction chemistry of this compound itself is largely unexplored. The high reactivity of the isocyanate group towards nucleophiles such as alcohols, amines, and water suggests a wide range of potential derivatization reactions. Research into these reactions could lead to a diverse library of new terpene-based compounds with unique properties.

A particularly interesting aspect of this molecule is the presence of two unreacted double bonds in its structure. This dual functionality (isocyanate and diene) presents exciting opportunities for orthogonal chemical modifications. For instance, the isocyanate group could be reacted to form a urethane (B1682113) linkage, while the double bonds could be subsequently functionalized through reactions such as epoxidation, hydrogenation, or polymerization. This opens the door to creating complex, multifunctional molecules from a single renewable precursor.

Potential for Novel Material Development and Engineering

The unique molecular structure of this compound makes it a promising candidate for the development of novel bio-based materials. The isocyanate group is a well-established functional group for the synthesis of polyurethanes, a versatile class of polymers with applications ranging from foams and elastomers to coatings and adhesives. mdpi.com

As a monofunctional isocyanate, this compound could be utilized as a reactive modifier for existing polymer systems. For example, it could be grafted onto polymers containing hydroxyl or amine groups to impart the properties of the terpene moiety, such as hydrophobicity, fragrance, or biocompatibility.

Moreover, the presence of the diene functionality offers the potential for this molecule to be incorporated into polymers through different mechanisms. It could act as a monomer in addition or ring-opening metathesis polymerizations, or the double bonds could be used for cross-linking, leading to the formation of thermosetting materials. The development of polymers from terpenes is a growing area of interest for sustainable polymer chemistry. researchgate.net

The combination of the terpene backbone and the reactive isocyanate group could lead to materials with unique property profiles. For instance, polyurethanes incorporating this molecule may exhibit enhanced thermal stability, altered mechanical properties, or novel biocompatibility and biodegradability characteristics. These potential applications in coatings, adhesives, and biomedical materials warrant further investigation.

Challenges and Perspectives for Advanced Studies on this compound.

Despite its potential, several challenges need to be addressed to advance the study and application of this compound. A primary challenge is the scalability of its synthesis. While the laboratory-scale synthesis has been demonstrated, developing a cost-effective and scalable process suitable for industrial production will be crucial for its commercial viability. nih.gov This includes optimizing reaction conditions, minimizing waste, and ensuring the availability of the starting materials.

Another significant challenge is the limited understanding of the structure-property relationships of materials derived from this compound. Extensive research will be required to elucidate how the incorporation of the 3,7-dimethylocta-1,6-diene moiety influences the final properties of polymers and other materials. This will involve detailed characterization of their mechanical, thermal, and chemical properties.

From a broader perspective, the push towards bio-based chemicals and materials provides a strong impetus for continued research into compounds like this compound. mdpi.com Future studies should focus on a multidisciplinary approach, combining synthetic chemistry, polymer science, and material engineering to fully realize the potential of this versatile terpene-derived isocyanate. Overcoming the current challenges could lead to the development of a new platform of sustainable materials with novel functionalities and a reduced environmental footprint.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,7-dimethylocta-1,6-diene, and what analytical methods validate its purity?

- Methodology : The compound is synthesized via a three-step process:

Markovnikov addition of HCl to 3,7-dimethylocta-1,6-diene.

Anti-Markovnikov (Kharasch) reaction using HBr.

Acetolysis with sodium ethanoate to yield the final product .

Alternatively, it is derived from the pyrolysis of α-pinene .

- Characterization : Purity is confirmed via GC-MS, refractive index (1.437 at 20°C), and density (0.760 g/mL at 20°C) .

Q. What are the critical safety considerations when handling 3,7-dimethylocta-1,6-diene in laboratory settings?

- Hazard Profile : Classified under GHS as a flammable liquid (Category 3, UN 1993) with hazards including skin irritation (H315), aquatic toxicity (H400/H410), and respiratory risks (H304) .

- Safety Protocols : Use PPE (gloves, goggles), store at 2–8°C in sealed containers, and avoid ignition sources. Ventilation is critical due to a flashpoint of 38°C .

Q. How is 3,7-dimethylocta-1,6-diene utilized in terpene-based polymer research?

- Applications : Acts as a model compound for studying autoxidation in polyisoprenes. Its radical reactivity facilitates chain scission and cross-linking, monitored via hydroperoxide quantification and FTIR .

Advanced Research Questions

Q. What mechanistic insights explain the divergent outcomes of 3,7-dimethylocta-1,6-diene in transition metal-catalyzed reactions?

- Case Study : Reactions with Rh(III) and Tl(III) yield distinct coordination complexes. For example:

- Rhodium(III) forms σ-complexes via ligand exchange, while thallium(III) induces radical addition pathways.

- Discrepancies arise from solvent polarity (e.g., ethanol vs. DCM) and metal electronegativity .

Q. How do computational studies reconcile contradictions in the stereochemical outcomes of Mn(III)-mediated radical additions to 3,7-dimethylocta-1,6-diene?

- Data Contradictions : Experimental yields vary between 50–70% for anti-Markovnikov products.

- Resolution : DFT calculations reveal solvent effects on transition-state stabilization. Polar solvents (e.g., acetone) favor carbocation intermediates, while non-polar solvents stabilize radical pathways .

Q. What thermodynamic properties govern the phase transitions of 3,7-dimethylocta-1,6-diene, and how do they impact reaction scalability?

- Key Data :

| Property | Value | Source |

|---|---|---|

| Boiling Point | 154–155°C (lit.) | |

| Vapor Pressure (25°C) | 2.19 mmHg | |

| Enthalpy of Vaporization | 44.3 kJ/mol |

- Implications : High vapor pressure necessitates closed-system reactors for large-scale hydroformylation or oxidation .

Q. Why does 3,7-dimethylocta-1,6-diene exhibit variable regioselectivity in epoxidation reactions with titanium silicates?

- Experimental Design : Shape-selective oxidation using Ti-MCM-41 catalysts produces 2,3-epoxide as the major product (80% selectivity).

- Mechanistic Insight : Steric hindrance from the catalyst’s mesoporous structure directs oxygen insertion at the less substituted double bond .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.